4-Methyl-3-pentenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Applications:

- 4-Methyl-3-pentenoic acid serves as a precursor for the synthesis of various organic compounds, including:

- 5-Phenylseleno-3-methyl-4-pentanolides (trans and cis isomers): These compounds exhibit potential antitumor and antioxidant activities [2].

- 5-Iodo-3-methyl-4-pentanolides (trans and cis isomers): Similar to the phenylseleno-derivatives, these compounds also possess potential antitumor and anti-inflammatory properties [2].

- 3-Methyl-4-pentene-1-ol: This alcohol finds application in the synthesis of fragrances and flavors [4].

Citations:

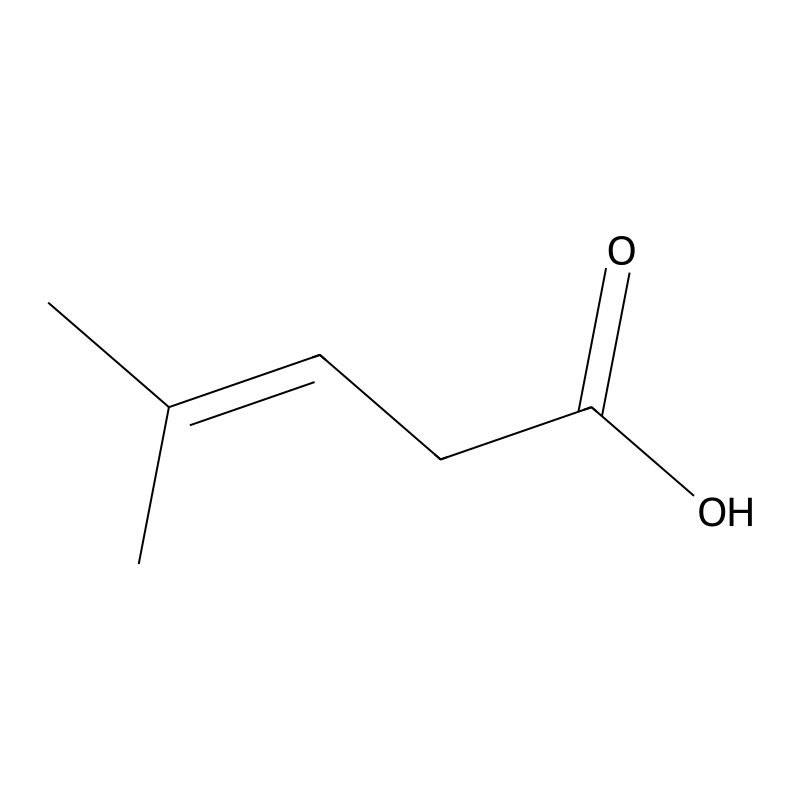

4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It is characterized by a methyl group attached to the fourth carbon of a pentenoic acid chain, specifically at the 3-position of the double bond. This unique structure contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Esterification: Reacting with alcohols to form esters.

- Hydrogenation: The double bond can be hydrogenated to form 4-methylpentanoic acid.

- Halogenation: The double bond can react with halogens to form dihalides.

- Oxidation: The carboxylic acid group can undergo oxidation under strong conditions, although it is already in an oxidized state.

These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties .

Several methods exist for synthesizing 4-methyl-3-pentenoic acid:

- From 3-Pentenoic Acid: Methylation of 3-pentenoic acid using methyl iodide in the presence of a base.

- Via Aldol Condensation: An aldol reaction between acetaldehyde and butyric acid, followed by dehydration.

- Biological Synthesis: Some studies suggest that certain microorganisms may be capable of producing this compound through metabolic pathways involving fatty acids.

These methods highlight its synthetic versatility and potential for production in laboratory settings .

4-Methyl-3-pentenoic acid finds applications primarily in:

- Chemical Synthesis: As a building block for producing more complex organic molecules.

- Pharmaceuticals: Potential precursor for drug development due to its unique structural features.

- Flavoring Agents: Used in the food industry for flavor enhancement due to its pleasant aroma profile.

Its applications stem from its reactivity and the ability to modify its structure through various

Several compounds share structural similarities with 4-methyl-3-pentenoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Pentenoic Acid | C₅H₈O₂ | Lacks the methyl group at the fourth position |

| 4-Methylpentanoic Acid | C₆H₁₂O₂ | Saturated version without double bond |

| 2-Methyl-2-pentenoic Acid | C₆H₁₂O₂ | Different position of the methyl group |

| 3-Methyl-4-pentenoic Acid | C₆H₁₂O₂ | Similar structure but different double bond location |

The uniqueness of 4-methyl-3-pentenoic acid lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

This detailed overview provides insight into the characteristics, reactions, biological relevance, synthesis methods, applications, and comparative analysis of 4-methyl-3-pentenoic acid within the context of related compounds.

4-Methyl-3-pentenoic acid was first identified during investigations into plant-derived metabolites in the late 19th and early 20th centuries. Its isolation from Calotropis procera and Nicotiana tabacum highlighted its role as a natural product in plant biochemistry. Early structural characterizations emerged from studies on terpenoid derivatives and bacterial metabolites, with advancements in distillation and chromatography enabling its purification. The compound’s discovery is indirectly linked to broader research on unsaturated fatty acids and their stereochemical properties, paralleling investigations into camphor-related acids by Jules Chautard in the 1850s.

Nomenclature and Classification

Systematic IUPAC Name: 4-Methylpent-3-enoic acid

Common Synonyms: Pyroterebic acid, 3-Pentenoic acid (4-methyl-)

Classification:

- Functional Groups: Carboxylic acid ( COOH), α,β-unsaturated alkene (C=C)

- Chemical Family: Short-chain branched fatty acid, monounsaturated volatile organic compound

- Subclasses: Methyl-branched fatty acids, bacterial metabolites

Structural Significance in Organic Chemistry

The molecule (C₆H₁₀O₂) features:

- A pentenoic acid backbone with a methyl group at position 4.

- A conjugated double bond between C3 and C4, influencing electrophilic reactivity.

- A carboxylic acid group enabling hydrogen bonding and salt formation.

Key Structural Impacts:

- Stereoelectronic Effects: The β,γ-unsaturation alters resonance stabilization, increasing acidity (pKa ≈ 4.60).

- Synthetic Utility: Serves as a precursor for esters and lactones via nucleophilic acyl substitutions.

- Conformational Rigidity: The trans configuration of the double bond minimizes steric strain between the methyl group and carboxylic moiety.

Registry Information and Identifiers

CAS Registry Numbers

| CAS Number | Source Description |

|---|---|

| 504-85-8 | Primary registry for the compound |

| 1866-96-2 | Alternate identifier in specialized databases |

InChI and InChIKey

- InChI:

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) - InChIKey:

CQJHAULYLJXJNL-UHFFFAOYSA-N

SMILES Notation

Canonical SMILES: CC(=CCC(=O)O)C

Key Features: Encodes the methyl branch (=C(C)–), double bond (CC=C), and carboxylic acid (C(=O)O).

Molecular Structure and Conformation

Bond Angles and Lengths

The molecular architecture of 4-methyl-3-pentenoic acid exhibits characteristic bond parameters typical of unsaturated carboxylic acids. The carboxyl carbon displays sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 119-122 degrees around the carbonyl center [23]. The carboxylic acid functional group demonstrates distinct carbon-oxygen bond lengths: the carbonyl C=O bond measures approximately 1.20 Å, while the C-OH bond extends to 1.34 Å [31].

The alkene portion of the molecule contains a C=C double bond with a typical length of approximately 134 picometers, characteristic of sp²-sp² carbon-carbon double bonds [32]. The methyl substituent at the fourth carbon position introduces branching that affects the overall molecular conformation through steric interactions [1]. The carbon-carbon single bonds in the aliphatic chain exhibit lengths ranging from 146-154 picometers, depending on the hybridization state of the connected carbon atoms [34].

| Bond Type | Length (Å) | Reference |

|---|---|---|

| C=O (carbonyl) | 1.20 | [31] |

| C-OH | 1.34 | [31] |

| C=C (alkene) | 1.34 | [32] |

| C-C (single) | 1.46-1.54 | [34] |

Stereochemical Considerations

The presence of the C=C double bond between carbons 3 and 4 introduces potential for geometric isomerism in 4-methyl-3-pentenoic acid [1]. However, computational analysis indicates that the compound exhibits no defined stereochemical centers, as confirmed by PubChem data showing zero defined atom stereocenters and zero defined bond stereocenters [1]. The molecular structure demonstrates a planar configuration around the carboxyl group due to sp² hybridization, while the alkene portion maintains coplanarity of the four atoms involved in the double bond system [23].

The rotational freedom around single bonds allows for multiple conformational states, though the presence of the carboxylic acid group can lead to hydrogen bonding interactions that stabilize certain conformations [22]. The topological polar surface area of 37.3 Ų reflects the molecular surface accessible to polar interactions [1].

Physical Properties

Physical State and Appearance

4-Methyl-3-pentenoic acid exists as a liquid under standard conditions, though it can solidify depending on temperature and solvent conditions [5] [14]. The compound typically appears as a clear to pale yellow liquid with characteristic properties of organic acids [5]. Safety data sheets indicate the substance presents as a clear liquid at room temperature [27].

Melting and Boiling Points

Thermal analysis reveals that 4-methyl-3-pentenoic acid exhibits a melting point of 98°C when crystallized from ligroine solvent [7] [14]. The boiling point occurs at 208°C under standard atmospheric pressure conditions [7] [14]. These thermal properties reflect the intermolecular hydrogen bonding characteristic of carboxylic acids, which elevates both melting and boiling points compared to corresponding hydrocarbons [22].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 98°C (in ligroine) | [7] [14] |

| Boiling Point | 208°C | [7] [14] |

Density and Solubility Parameters

The density of 4-methyl-3-pentenoic acid measures 0.987 grams per cubic centimeter at standard conditions [7] [14] [17]. The compound demonstrates moderate solubility characteristics, with a calculated water solubility logarithm of -1.29, indicating limited water solubility typical of short-chain fatty acids [9]. The substance shows enhanced solubility in organic solvents such as alcohol and ether [17].

The vapor pressure at 25°C measures 0.0906 millimeters of mercury, indicating moderate volatility [17] [18]. The refractive index value of 1.454 provides optical characterization useful for identification purposes [17] [18].

| Physical Property | Value | Reference |

|---|---|---|

| Density | 0.987 g/cm³ | [7] [14] [17] |

| Vapor Pressure (25°C) | 0.0906 mmHg | [17] [18] |

| Refractive Index | 1.454 | [17] [18] |

| Water Solubility (log) | -1.29 | [9] |

Partition Coefficient and Polarity

The octanol-water partition coefficient (LogP) of 4-methyl-3-pentenoic acid measures 1.427 using Crippen calculation methods, while the XLogP3-AA value registers 1.4 [9] [1]. These values indicate moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes [1]. The acid dissociation constant (pKa) measures 4.60 at 25°C, classifying it as a weak acid similar to other carboxylic acids [7] [14].

The molecular polarity characteristics include one hydrogen bond donor and two hydrogen bond acceptors, reflecting the carboxylic acid functional group's capacity for intermolecular interactions [1]. The rotatable bond count of two indicates moderate conformational flexibility [1].

| Polarity Parameter | Value | Reference |

|---|---|---|

| LogP (octanol/water) | 1.427 | [9] |

| XLogP3-AA | 1.4 | [1] |

| pKa (25°C) | 4.60 | [7] [14] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Thermodynamic Properties

Flash Point and Flammability

The flash point of 4-methyl-3-pentenoic acid occurs at 105°C, indicating the minimum temperature at which the compound forms an ignitable mixture with air [7] [14]. This relatively high flash point compared to lower molecular weight organic compounds reflects the stabilizing influence of the carboxylic acid functional group [14]. The compound exhibits typical flammability characteristics of organic acids, requiring appropriate handling precautions in laboratory and industrial settings [27].

Heat Capacity and Thermal Stability

Thermodynamic calculations using Joback estimation methods provide comprehensive heat capacity data across a range of temperatures. The heat capacity demonstrates temperature dependence, increasing from 205.98 joules per mole-kelvin at 486.77 K to 251.22 joules per mole-kelvin at 669.02 K [9]. This positive temperature coefficient reflects increased molecular motion and vibrational modes at elevated temperatures.

The heat of formation in the gas phase measures -324.55 kilojoules per mole, while the Gibbs free energy of formation registers -194.43 kilojoules per mole [9]. The heat of fusion equals 15.88 kilojoules per mole, and the heat of vaporization totals 52.41 kilojoules per mole [9]. Critical properties include a critical temperature of 669.02 K, critical pressure of 3995.65 kilopascals, and critical volume of 0.378 cubic meters per kilomole [9].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Flash Point | 105°C | [7] [14] |

| Heat of Formation (gas) | -324.55 kJ/mol | [9] |

| Gibbs Free Energy of Formation | -194.43 kJ/mol | [9] |

| Heat of Fusion | 15.88 kJ/mol | [9] |

| Heat of Vaporization | 52.41 kJ/mol | [9] |

| Critical Temperature | 669.02 K | [9] |

| Critical Pressure | 3995.65 kPa | [9] |

| Critical Volume | 0.378 m³/kmol | [9] |

| Temperature (K) | Heat Capacity (J/mol×K) |

|---|---|

| 486.77 | 205.98 |

| 517.15 | 214.52 |

| 547.52 | 222.63 |

| 577.90 | 230.34 |

| 608.27 | 237.66 |

| 638.65 | 244.62 |

| 669.02 | 251.22 |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-methyl-3-pentenoic acid through analysis of both proton and carbon environments [1] [2].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-methyl-3-pentenoic acid exhibits characteristic signals that confirm its structural features [1] [2]. The carboxylic acid proton appears as a singlet in the region of 11.0-12.0 parts per million, demonstrating the typical deshielding effect of the carbonyl group and hydrogen bonding interactions [3] [4]. This signal may exhibit concentration and solvent-dependent shifts due to varying degrees of intermolecular hydrogen bonding [4].

The methylene protons at carbon-2 generate a doublet pattern at 2.3-2.5 parts per million, reflecting their coupling with the adjacent vinyl proton [5]. The integration pattern corresponds to two protons, consistent with the structure. The vinyl proton at carbon-3 resonates as a triplet in the region of 5.2-5.4 parts per million, showing characteristic downfield shift associated with the sp² hybridization and the electron-withdrawing effect of the quaternary carbon [5] [6].

The two methyl groups attached to the quaternary carbon at position 4 are magnetically equivalent and appear as a singlet at 1.6-1.8 parts per million [5]. The integration corresponds to six protons, confirming the presence of two equivalent methyl substituents. The chemical shift reflects the typical aliphatic methyl environment with minimal deshielding effects.

¹³C Nuclear Magnetic Resonance Chemical Shifts

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-methyl-3-pentenoic acid [1] [2]. The carbonyl carbon exhibits the characteristic downfield resonance of carboxylic acids at 175-180 parts per million, consistent with the high electron deficiency of this carbon center [4] [7].

The quaternary carbon at position 4 appears in the region of 140-150 parts per million, reflecting its sp² hybridization and substitution pattern [8]. This chemical shift is characteristic of tetrasubstituted alkene carbons bearing alkyl substituents. The vinyl carbon at position 3 resonates at 115-125 parts per million, typical for trisubstituted alkene carbons [8].

The methylene carbon at position 2 displays a chemical shift of 35-40 parts per million, which is characteristic for carbons alpha to carbonyl groups [4]. This deshielding effect results from the electron-withdrawing nature of the adjacent carboxyl functionality. The two methyl carbons at positions 5 and 6 are equivalent and resonate at 20-25 parts per million, representing typical aliphatic methyl chemical shifts [5].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-1 (COOH) | 175-180 | Quaternary | Carbonyl carbon |

| C-2 (CH₂) | 35-40 | Primary | Alpha-methylene |

| C-3 (=CH) | 115-125 | Tertiary | Vinyl carbon |

| C-4 (quaternary) | 140-150 | Quaternary | Alkene carbon |

| C-5 (CH₃) | 20-25 | Primary | Methyl carbon |

| C-6 (CH₃) | 20-25 | Primary | Methyl carbon |

2D Nuclear Magnetic Resonance Correlations

Two-dimensional nuclear magnetic resonance experiments provide connectivity information that confirms the structural assignment of 4-methyl-3-pentenoic acid [9] [10]. Heteronuclear single quantum coherence spectroscopy reveals direct carbon-hydrogen correlations, confirming the assignments of protonated carbons.

The correlation spectroscopy experiment demonstrates scalar coupling between adjacent protons, particularly the coupling between the methylene protons at carbon-2 and the vinyl proton at carbon-3 [9]. This correlation confirms the connectivity between these structural units and validates the proposed structure.

Heteronuclear multiple bond correlation spectroscopy provides long-range carbon-hydrogen correlations that establish the carbon framework [9]. Key correlations include the connection between the methyl protons and the quaternary carbon at position 4, as well as the relationship between the methylene protons and the carbonyl carbon. These correlations provide unambiguous structural confirmation [10].

Infrared Spectroscopy

Infrared spectroscopy serves as a powerful tool for functional group identification in 4-methyl-3-pentenoic acid, providing characteristic vibrational frequencies for its key structural components [11] [4] [12].

Key Vibrational Modes

The infrared spectrum of 4-methyl-3-pentenoic acid displays several diagnostic absorption bands that confirm its structural features [11] [4]. The hydroxyl stretch of the carboxylic acid group appears as an exceptionally broad absorption spanning 2500-3300 cm⁻¹, centered around 3000 cm⁻¹ [11] [12]. This broadness results from strong intermolecular hydrogen bonding between carboxylic acid molecules, which typically exist as hydrogen-bonded dimers in the condensed phase [11] [13].

The carbonyl stretch represents one of the most characteristic features, appearing as a sharp, intense absorption at 1700-1720 cm⁻¹ [11] [4] [12]. This frequency is typical for carboxylic acid carbonyls and reflects the electron-withdrawing effect of the hydroxyl group. The position may shift slightly depending on the degree of hydrogen bonding and molecular environment [14] [15].

The carbon-carbon double bond stretch manifests as a medium-intensity absorption in the region of 1630-1650 cm⁻¹ [6] [16]. The intensity of this band depends on the symmetry of the double bond substitution pattern. In 4-methyl-3-pentenoic acid, the trisubstituted alkene produces a moderately intense absorption due to the asymmetric substitution pattern [17] [16].

Carbon-hydrogen stretching vibrations appear in two distinct regions. Alkyl carbon-hydrogen stretches occur at 2850-3000 cm⁻¹, while the vinyl carbon-hydrogen stretch appears at slightly higher frequency (3000-3100 cm⁻¹) [6] [18]. This distinction aids in confirming the presence of both saturated and unsaturated carbon centers.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Character |

|---|---|---|---|

| O-H stretch | 2500-3300 | Strong, broad | Hydrogen-bonded |

| C-H stretch (vinyl) | 3000-3100 | Medium | Sharp |

| C-H stretch (alkyl) | 2850-3000 | Medium | Multiple bands |

| C=O stretch | 1700-1720 | Strong | Sharp |

| C=C stretch | 1630-1650 | Medium | Variable intensity |

| C-O stretch | 1210-1320 | Medium | Sharp |

Functional Group Identification

The combination of spectroscopic features provides unambiguous identification of the carboxylic acid functional group [11] [4] [12]. The diagnostic pattern consists of the broad hydroxyl stretch superimposed on the carbon-hydrogen stretching region, combined with the sharp carbonyl absorption around 1710 cm⁻¹ [11] [12]. This pattern distinguishes carboxylic acids from other carbonyl-containing compounds and hydroxyl-containing molecules [19].

The carbon-oxygen stretch appears at 1210-1320 cm⁻¹, providing additional confirmation of the carboxylic acid functionality [11] [12]. This absorption, combined with the hydroxyl bending vibration at 1395-1440 cm⁻¹, supports the structural assignment [12] [13].

The alkene functionality is confirmed by the presence of vinyl carbon-hydrogen stretching above 3000 cm⁻¹ and the carbon-carbon double bond stretch in the 1630-1650 cm⁻¹ region [6] [16]. The absence of characteristic out-of-plane bending vibrations below 1000 cm⁻¹ that would be expected for terminal alkenes confirms the internal position of the double bond [16].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 4-methyl-3-pentenoic acid [20] [21] [22].

Fragmentation Patterns

The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the molecular weight of 4-methyl-3-pentenoic acid [23] [20]. The molecular ion typically exhibits moderate intensity (15-25% relative intensity) due to the stability of the carboxylic acid functional group and the branched alkene structure [21].

The base peak commonly occurs at mass-to-charge ratio 69, corresponding to the formation of [C₅H₉]⁺ fragment through loss of the carboxyl group (COOH, 45 mass units) [21] [24]. This fragmentation represents a characteristic alpha-cleavage adjacent to the carbonyl group, resulting in the formation of a stabilized carbocation [21].

Loss of a methyl radical produces the [M-15]⁺ fragment at mass-to-charge ratio 99 [21]. This fragmentation reflects the lability of the methyl groups attached to the quaternary carbon center. The formation of this fragment is enhanced by the stability of the resulting allylic carbocation.

Additional significant fragments include mass-to-charge ratio 85, corresponding to loss of the formyl group [M-CHO]⁺, and mass-to-charge ratio 55, representing [C₄H₇]⁺ formation through further fragmentation of the carbon chain [21] [24]. The appearance of mass-to-charge ratio 41 ([C₃H₅]⁺) and 27 ([CHO]⁺) provides additional structural confirmation [21].

| m/z | Ion Assignment | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 114 | [M]⁺ | 15-25 | Molecular ion |

| 99 | [M-CH₃]⁺ | 10-20 | Methyl loss |

| 85 | [M-CHO]⁺ | 15-25 | Formyl loss |

| 69 | [C₅H₉]⁺ | 80-100 | Alpha-cleavage (base peak) |

| 55 | [C₄H₇]⁺ | 20-30 | Chain fragmentation |

| 41 | [C₃H₅]⁺ | 60-80 | Allyl cation |

| 27 | [CHO]⁺ | 5-15 | Formyl cation |

Gas Chromatography-Mass Spectrometry Analysis Techniques

Gas chromatography-mass spectrometry analysis of 4-methyl-3-pentenoic acid requires careful optimization of analytical conditions to achieve adequate separation and detection [22] [25]. The compound exhibits a retention time that depends on the column type and temperature program, with polar columns providing enhanced separation from structural isomers [22].

Electron ionization at 70 electron volts produces characteristic fragmentation patterns that aid in structural identification [20] [25]. The fragmentation efficiency can be optimized by adjusting the ion source temperature, typically maintained at 200-250°C to ensure complete vaporization without thermal decomposition [22].

The compound demonstrates good thermal stability under gas chromatography conditions, with minimal decomposition observed at typical injection port temperatures (240-250°C) [22]. The use of splitless injection mode enhances detection sensitivity for trace-level analysis, while split injection provides better quantitative precision for higher concentrations [22].

Selected ion monitoring can improve detection limits by focusing on characteristic fragment ions, particularly the base peak at mass-to-charge ratio 69 and the molecular ion at 114 [22]. This approach enhances selectivity and reduces interference from co-eluting compounds in complex matrices [25].

Raman Spectroscopy Applications

Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may be weak or absent in infrared spectra due to selection rule differences [24]. The carbon-carbon double bond stretch, which may show variable intensity in infrared spectroscopy, typically appears with good intensity in Raman spectroscopy due to the high polarizability of the π-electron system.

The symmetric stretching vibrations of the methyl groups attached to the quaternary carbon produce characteristic Raman signals that aid in structural confirmation. The carbon-carbon stretching modes of the alkyl chain, which are typically weak in infrared spectroscopy, may be more readily observed in Raman spectra.

Raman spectroscopy proves particularly valuable for analyzing 4-methyl-3-pentenoic acid in aqueous solutions, where the strong infrared absorption of water would interfere with infrared analysis. The technique provides complementary structural information that enhances the overall spectroscopic characterization of the compound.

XLogP3

Other CAS

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Explore Compound Types